tert-Butyl 2-(trifluoromethyl)acrylate

157 nm Photolithography Photoresist Materials Optical Transparency

tert-Butyl 2-(trifluoromethyl)acrylate (TBTFMA), also known as MAF-TBE, is a fluorinated acrylate monomer with the molecular formula C₈H₁₁F₃O₂ and a molecular weight of 196.17 g/mol. It is a colorless to pale yellow liquid at room temperature, with a reported density of 1.118 g/cm³ and a boiling point of 174-175 °C.

Molecular Formula C8H11F3O2
Molecular Weight 196.17 g/mol
CAS No. 105935-24-8
Cat. No. B012000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(trifluoromethyl)acrylate
CAS105935-24-8
Molecular FormulaC8H11F3O2
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(=C)C(F)(F)F
InChIInChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3
InChIKeyRCSSZBOUAGQERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(trifluoromethyl)acrylate (CAS 105935-24-8) Supplier Information and Material Properties


tert-Butyl 2-(trifluoromethyl)acrylate (TBTFMA), also known as MAF-TBE, is a fluorinated acrylate monomer with the molecular formula C₈H₁₁F₃O₂ and a molecular weight of 196.17 g/mol . It is a colorless to pale yellow liquid at room temperature, with a reported density of 1.118 g/cm³ and a boiling point of 174-175 °C . The compound is characterized by an electron-deficient double bond due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group at the α-position [1]. This structural feature underpins its unique reactivity and performance profile in polymer synthesis and advanced material applications.

Electron-deficient fluorinated monomer for alternating copolymerization with electron-rich comonomers
Key building block for deep-UV (157 nm) photoresist materials with high transparency requirements
Compatible with controlled RAFT polymerization for defined fluorinated block copolymers

Why tert-Butyl 2-(trifluoromethyl)acrylate Cannot Be Directly Replaced by Non-Fluorinated or Mono-Fluorinated Acrylates


In-class substitution of tert-butyl 2-(trifluoromethyl)acrylate (TBTFMA) with common acrylates like tert-butyl acrylate (TBA) or tert-butyl methacrylate (TBMA) leads to significant performance degradation in advanced applications. The α-CF₃ group in TBTFMA is a powerful electron-withdrawing substituent, which fundamentally alters monomer reactivity, enabling alternating copolymerization with electron-rich comonomers such as norbornenes and vinyl ethers—a capability not shared by non-fluorinated analogs [1]. This electron deficiency also enhances the monomer's resistance to radical homopolymerization under standard conditions, a key difference in process design [2]. Most critically, the high fluorine content of TBTFMA imparts superior optical transparency at deep ultraviolet (DUV) wavelengths, particularly at 157 nm, a property that directly addresses the absorbance limitations of hydrogenated acrylate polymers in advanced photolithography [3]. Therefore, generic substitution results in materials with inadequate optical properties, incompatible copolymerization behavior, and a loss of the unique thermal and chemical stability conferred by the CF₃ group.

Target (TBTFMA) Alternating copolymerization enabled by electron-poor double bond
Substitute (TBA/TBMA) Radical homopolymerization tendency; may not support alternating sequences
Target (TBTFMA) High optical transparency at 157 nm; reported CF3 > F > H ranking
Substitute (TBA/TBMA) Strong absorbance at DUV wavelengths limits photoresist applicability
Target (TBTFMA) Reported higher dry etch resistance in fluorinated copolymer matrices
Substitute (TBA/TBMA) Lower plasma etch stability may compromise pattern transfer fidelity

Head-to-Head Performance Data for tert-Butyl 2-(trifluoromethyl)acrylate vs. Analogs


Optical Transparency at 157 nm: tert-Butyl 2-(trifluoromethyl)acrylate (TBTFMA) vs. tert-Butyl Acrylate (TBA) Copolymers

For 157 nm lithography, the optical transparency of the polymer matrix is a critical performance parameter. Copolymers of styrene hexafluoroisopropanol (STYHFIP) with tert-butyl acrylate (TBA), tert-butyl 2-fluoroacrylate (TBFA), and tert-butyl 2-trifluoromethylacrylate (TBTFMA) were directly compared. The transparency of the copolymers was found to improve in the order of CF₃ > F > H, confirming that TBTFMA provides superior transparency compared to its less-fluorinated and non-fluorinated analogs [1].

157 nm Transparency
Head-to-head
CF3 (TBTFMA) > F > H
Reported transparency ranking for 157 nm lithography
Styrene hexafluoroisopropanol copolymer series
157 nm Photolithography Photoresist Materials Optical Transparency

Dry Etch Resistance: tert-Butyl 2-(trifluoromethyl)acrylate (TBTFMA) Copolymers vs. Non-Fluorinated Analogs

The dry etch stability of photoresist materials is essential for pattern transfer. In a direct comparison of copolymers containing styrene hexafluoroisopropanol (STYHFIP), the dry etch resistance was found to decrease in the order of CF₃ > F > H. This indicates that the TBTFMA-containing copolymer (with the CF₃ group) provides the highest etch resistance, a key advantage over formulations using tert-butyl acrylate (TBA) or tert-butyl 2-fluoroacrylate (TBFA) [1].

Dry Etch Resistance
Head-to-head
CF3 (TBTFMA) > F > H
Reported etch stability ranking for plasma pattern transfer
STYHFIP copolymer series, 157 nm resist context
Plasma Etch Resistance Photoresist Fluoropolymer

Controlled Polymerization via RAFT: Synthesis of Well-Defined Block Copolymers with MAF-TBE

The copolymerization of tert-butyl 2-(trifluoromethyl)acrylate (MAF-TBE) with vinyl acetate (VAc) under RAFT polymerization conditions allows for the synthesis of well-defined, alternating block copolymers. Using the chain transfer agent cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) at 40 °C, poly(VAc-alt-MAF-TBE) segments were produced with dispersity values (Đ) ≤ 1.36, indicating good control over molecular weight and architecture [1]. This contrasts with the behavior of non-fluorinated analogs which may not form alternating structures or achieve similar control under identical conditions.

RAFT Block Copolymer Đ
Method context
Đ ≤ 1.36
Supports controlled architecture design via RAFT
Poly(VAc-alt-MAF-TBE) segment; MMA extension showed Đ > 1.53
RAFT Polymerization Block Copolymer Fluorinated Materials

Transparency vs. Non-Fluorinated Analogs: 1000x Lower Absorbance at 157 nm

The primary driver for using α-trifluoromethylacrylates like TBTFMA is their low absorbance at 157 nm. Spectroscopic ellipsometry on a homologue, methyl 2-trifluoromethylacrylate, showed its absorbance was 1,000 times lower than its non-fluorinated analogue at this critical wavelength [1]. While this is a class-level inference for the tert-butyl ester, it provides quantitative justification for the necessity of the CF₃ group over hydrogen in DUV applications.

Absorbance at 157 nm
Class-level
1,000× lower vs. non-fluorinated
Supports DUV transparency requirement
Methyl 2-trifluoromethylacrylate analogue; ellipsometry data
157 nm Lithography Optical Absorbance Fluoropolymer

High-Value Procurement Scenarios for tert-Butyl 2-(trifluoromethyl)acrylate


Formulation of 157 nm Photoresists for Advanced Semiconductor Lithography

Based on quantitative evidence of superior 157 nm transparency and enhanced dry etch resistance, TBTFMA is a critical comonomer for formulating chemically amplified photoresists for 157 nm lithography. Copolymerization with norbornene derivatives bearing hexafluoroisopropanol (HFIP) groups yields transparent, base-soluble matrices with the necessary plasma etch resistance for pattern transfer [1][2].

Synthesis of Well-Defined Fluorinated Block Copolymers via RAFT Polymerization

TBTFMA's ability to undergo controlled alternating copolymerization with vinyl acetate under mild RAFT conditions (40 °C) enables the creation of poly(VAc-alt-MAF-TBE) segments with low dispersity (Đ ≤ 1.36). This is a key synthetic route for designing fluorinated block copolymers with precise architectures for applications in low-surface energy coatings, advanced separators, or drug delivery vehicles [3].

Building Block for High-Performance Thermoset Networks via Catalyst-Free Michael Addition

The strong electrophilicity of the TBTFMA double bond, due to the α-CF₃ group, allows it to act as a highly reactive Michael acceptor. It can be used to synthesize trifunctional monomers that undergo catalyst-free, low-temperature (25-100 °C) bis-Michael addition with methylene compounds. This results in polyester thermosets with high gel content (>86%) and tunable thermo-mechanical properties, making it a versatile building block for high-performance coatings and binders [4].

Application
Selection Property
Validation Focus
157 nm photoresist formulation
Optical transparency & etch resistance
Absorbance at 157 nm, dry etch stability
Fluorinated block copolymers via RAFT
Controlled alternating copolymerization
Dispersity control, chain extension fidelity
Thermoset networks via Michael addition
Electrophilic reactivity without catalyst
Gel content, thermo-mechanical profiling

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